(4-(Trimethylsilyl)phenyl)methanol
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Overview
Description
(4-(Trimethylsilyl)phenyl)methanol is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further bonded to a methanol group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trimethylsilyl)phenyl)methanol typically involves the reaction of 4-bromophenylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
4-BrC6H4CH2OH+(CH3)3SiCl→4-(CH3)3SiC6H4CH2OH+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-(Trimethylsilyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Trimethylsilyl)benzaldehyde or 4-(Trimethylsilyl)benzoic acid.
Reduction: Formation of 4-(Trimethylsilyl)phenylmethane.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
(4-(Trimethylsilyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a protecting group for alcohols.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (4-(Trimethylsilyl)phenyl)methanol involves its interaction with various molecular targets and pathways. The trimethylsilyl group provides steric protection, making the compound less reactive and more stable under certain conditions. This stability allows it to act as a protecting group in synthetic chemistry, preventing unwanted reactions at the hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
- Phenyl(trimethylsilyl)methanol
- 4-Trimethylsilylbenzyl alcohol
- 4-Trimethylsilylphenol
Uniqueness
(4-(Trimethylsilyl)phenyl)methanol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reduced reactivity. This makes it particularly useful as a protecting group in synthetic chemistry and as a precursor in the synthesis of more complex molecules .
Properties
IUPAC Name |
(4-trimethylsilylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7,11H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHORVNCQHVHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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